8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol
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Overview
Description
8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol is a complex organic compound with a unique structure. It is characterized by multiple fused rings and various functional groups, including amino and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves cyclization reactions to form the fused ring system.
Functional group modifications: Introduction of amino and hydroxyl groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amino groups to form amines or other reduced products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,10-diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 11a,13a-dimethyl-1-(6-methyl-2-heptanyl)-2,3,3a,3b,4,5,5a,6,6a,10a,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[5,6]naphtho[1,2-g]quinoxaline-8,9-dicarboxylate .
Uniqueness
8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol is unique due to its specific arrangement of functional groups and fused ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
5742-72-3 |
---|---|
Molecular Formula |
C21H32N4O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
17,19-diamino-1,5-dimethyl-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15(20),16,18-trien-6-ol |
InChI |
InChI=1S/C21H32N4O/c1-20-8-7-15-12(14(20)5-6-17(20)26)4-3-11-9-16-13(10-21(11,15)2)18(22)25-19(23)24-16/h11-12,14-15,17,26H,3-10H2,1-2H3,(H4,22,23,24,25) |
InChI Key |
XTLZIOMMEKGYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)N=C(N=C5N)N)C |
Origin of Product |
United States |
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